3-Ethenylbenzene-1-sulfonamide

Description

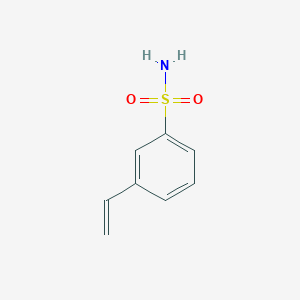

3-Ethenylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1 and an ethenyl (-CH=CH₂) group at position 2.

Structure

3D Structure

Properties

CAS No. |

205876-31-9 |

|---|---|

Molecular Formula |

C8H9NO2S |

Molecular Weight |

183.23 g/mol |

IUPAC Name |

3-ethenylbenzenesulfonamide |

InChI |

InChI=1S/C8H9NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h2-6H,1H2,(H2,9,10,11) |

InChI Key |

HUELVVKFWTXHRR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Biological Activity

3-Ethenylbenzene-1-sulfonamide, a compound belonging to the sulfonamide class, has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article explores its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an ethenylbenzene moiety. The presence of the sulfonamide group is critical for its biological activity, as it interacts with various biological targets.

1. Inhibition of Carbonic Anhydrase:

One of the primary mechanisms through which sulfonamides exert their anticancer effects is the inhibition of carbonic anhydrase (CA) isozymes. Recent studies have shown that certain sulfonamides can selectively inhibit CA IX, a target overexpressed in various tumors. For instance, compounds similar to this compound demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating potent inhibitory activity .

2. Induction of Apoptosis:

Research indicates that sulfonamides can induce apoptosis in cancer cell lines. For example, a derivative compound was found to increase the percentage of annexin V-FITC-positive apoptotic cells significantly compared to controls, suggesting that this compound may similarly promote programmed cell death in malignant cells .

3. Antimicrobial Activity:

Sulfonamides are historically known for their antibacterial properties. The mechanism involves interference with bacterial growth by inhibiting folate synthesis pathways. Studies have evaluated the antibacterial efficacy of various sulfonamide derivatives against different bacterial strains, demonstrating promising results .

Research Findings and Case Studies

Table 1: Biological Activity Summary of this compound Derivatives

Clinical Implications

The biological activities of this compound derivatives suggest potential applications in treating various conditions:

- Cancer Therapy: The ability to inhibit CA IX and induce apoptosis positions these compounds as candidates for targeted cancer therapies.

- Infectious Diseases: With demonstrated antibacterial properties, these compounds could be explored further for developing new antibiotics, particularly against resistant strains.

Comparison with Similar Compounds

N-(Substituted Phenyl)-3-(Indoline-1-Carbonyl)Benzenesulfonamide Derivatives (5a-g)

- Structure : These compounds feature a sulfonamide group at position 1 of the benzene ring, coupled with an indoline-carbonyl moiety at position 3 instead of an ethenyl group .

- Synthesis : Optimized via peptide coupling reactions (e.g., HATU, EDCI) with yields ranging from 65–85% under mild conditions (Table 1 in ).

- Activity : Exhibited anticancer properties in preliminary screenings, likely due to the indoline moiety enhancing DNA intercalation or enzyme inhibition .

[3-Phenyl-3,4-Dihydroquinazolin-2-yl)Ethenyl]Benzene-1-Sulfonamide Analogs (1a-f)

- Structure : Contain a dihydroquinazolinyl-ethenyl group at position 3, with substituents (X = H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) modulating electronic and steric properties .

- Activity : Designed as COX-2 inhibitors, with compound 1d (X = Br) showing the highest potency due to halogen-enhanced binding affinity .

3-Amino-N-(1H-Imidazol-2-yl)Benzenesulfonamide

- Structure: Features an amino group at position 3 and an imidazole-linked sulfonamide .

- Safety : Classified under GHS as hazardous if inhaled, requiring strict handling protocols (Section 4 of ).

Structural and Functional Differences

Q & A

Basic: What are the common synthetic routes for 3-Ethenylbenzene-1-sulfonamide, and how can reaction parameters be optimized for higher yields?

Answer:

The synthesis typically involves sulfonylation of 3-ethenylbenzene derivatives using sulfonating agents like chlorosulfonic acid or sulfur trioxide. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions .

- Catalyst use : Lewis acids (e.g., AlCl₃) improve regioselectivity .

Yield quantification via HPLC or NMR, coupled with kinetic studies, helps refine conditions .

Advanced: How can Density Functional Theory (DFT) elucidate the electronic structure and stability of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) analyze:

- Electron distribution : Sulfonamide group’s electron-withdrawing effects on the ethenyl moiety .

- Geometric stability : Intramolecular hydrogen bonding between sulfonamide and ethenyl groups .

Software like Gaussian or ORCA validates computational models against experimental data (e.g., XRD, IR) .

Advanced: How should researchers address contradictory data in biological activity studies of this compound derivatives?

Answer:

Contradictions often arise from assay variability or impurities. Methodological solutions include:

- Replication : Independent validation across labs with standardized protocols .

- Statistical rigor : Apply ANOVA or t-tests to assess significance of discrepancies .

- Purity verification : LC-MS or elemental analysis to confirm compound integrity .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

- Spectroscopic methods :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., sulfonamide NH at δ 7.2–7.5 ppm) .

- IR spectroscopy : Confirms S=O stretches (1350–1150 cm⁻¹) .

- Chromatography : HPLC purity >95% ensures reproducibility .

Advanced: What methodologies are used to study interactions between this compound and biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD, kon/koff) to enzymes .

- Molecular docking : AutoDock or Schrödinger Suite predicts binding poses in active sites .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Advanced: How can retrosynthetic analysis guide the design of novel this compound analogs?

Answer:

Retrosynthesis breaks the molecule into precursors:

- Core disconnection : Split sulfonamide and ethenylbenzene moieties .

- Functional group interconversion : Replace ethenyl with ethynyl for stability studies .

Tools like Synthia or Reaxys prioritize feasible pathways .

Advanced: What computational tools predict the environmental toxicity of this compound?

Answer:

- QSAR models : EPA’s TEST software estimates biodegradability and ecotoxicity .

- Molecular dynamics simulations : Assess interactions with aquatic enzymes (e.g., cytochrome P450) .

Experimental validation via Daphnia magna assays complements predictions .

Advanced: What mechanistic insights explain this compound’s role as an enzyme inhibitor?

Answer:

- Active site binding : Sulfonamide group mimics transition states in carbonic anhydrase inhibition .

- Kinetic studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

Mutagenesis experiments identify critical residues for binding .

Advanced: How are multi-step syntheses of complex this compound derivatives validated for scalability?

Answer:

- Process analytical technology (PAT) : In-line IR/NIR monitors intermediates .

- Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, residence time) .

- Pilot-scale trials : Assess feasibility under cGMP conditions for pharmaceutical applications .

Basic: What key reaction parameters influence the sulfonylation efficiency of 3-ethenylbenzene derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.